molecular formula C18H16N2O4S B2618790 Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-30-1

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2618790
CAS RN: 888409-30-1
M. Wt: 356.4
InChI Key: COWUBIOOYHAYCR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate, also known as BMBT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In

Advantages and Limitations for Lab Experiments

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and antimicrobial effects of this compound. Additionally, the development of novel drug delivery systems may improve the bioavailability and pharmacokinetics of this compound, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves a series of chemical reactions, starting with the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The resulting compound is then reacted with 2-amino-4-methoxybenzoic acid to form 2-(3-methoxybenzamido)benzoic acid. The final step involves the reaction of 2-(3-methoxybenzamido)benzoic acid with ethyl 2-bromo-3-oxobutanoate and potassium carbonate to form this compound.

Scientific Research Applications

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and antimicrobial properties. Studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Moreover, this compound has been reported to have antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-3-24-17(22)12-7-8-14-15(10-12)25-18(19-14)20-16(21)11-5-4-6-13(9-11)23-2/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWUBIOOYHAYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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